quinuclidine-4-carbonitrile

説明

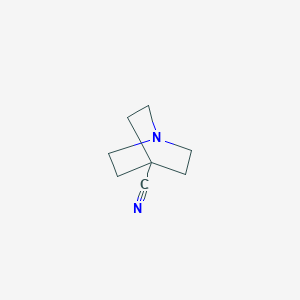

Structure

3D Structure

特性

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKLAOKVLRABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181052 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26458-78-6 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinuclidine-4-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carbonitrile, a key bicyclic amine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its rigid, cage-like structure and the presence of a nitrile group at the 4-position impart unique physicochemical properties and potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Structure and Properties

This compound, also known by its IUPAC name 1-azabicyclo[2.2.2]octane-4-carbonitrile, possesses a distinctive bridged bicyclic system. The nitrogen atom at the bridgehead position is a key feature, influencing the molecule's basicity and reactivity.

Structure:

An In-depth Technical Guide to the Synthesis of Quinuclidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Quinuclidine-4-carbonitrile, a key building block in medicinal chemistry and drug development, possesses a rigid bicyclic structure that is of significant interest for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

I. Synthesis via Nucleophilic Substitution of 4-Halo-quinuclidines

The most direct and patented method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 4-position of the quinuclidine ring with a cyanide anion. This approach offers a straightforward route to the target molecule, provided the halo-quinuclidine precursor is accessible.

Reaction Scheme:

Figure 1: Nucleophilic substitution pathway to this compound.

Starting Materials

The key starting materials for this pathway are 4-halo-quinuclidines. The reactivity of the halide follows the typical trend for nucleophilic substitution, with iodide being the most reactive and chloride being the least.

-

4-Chloroquinuclidine: Can be synthesized from quinuclidin-4-ol using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

-

4-Bromoquinuclidine: Prepared from quinuclidin-4-ol using reagents such as phosphorus tribromide or hydrobromic acid.

-

4-Iodoquinuclidine: Can be obtained from the corresponding chloride or bromide via the Finkelstein reaction.

Quinuclidin-4-ol, the precursor to the halo-quinuclidines, can be synthesized from 4-piperidinecarboxylic acid through a multi-step process involving esterification, Dieckmann condensation to form quinuclidin-3-one, followed by reduction.

Experimental Protocol

The following protocol is based on the process described in patent EP0269991A1 for the synthesis from a chloro-substituted starting material.

Synthesis of this compound from 1-(2-chloroethyl)-4-chloropiperidine hydrochloride:

-

Reaction Setup: A suspension of sodium amide (7.6 g) in 1,2-dimethoxyethane (90 mℓ) is prepared in a reaction vessel under an inert atmosphere.

-

Addition of Reactants: A solution of 1-(2-chloroethyl)-4-chloropiperidine hydrochloride (assuming this is the precursor which cyclizes in situ to 4-chloroquinuclidine) and acetonitrile (2.6 g) in 1,2-dimethoxyethane (30 mℓ) is added dropwise to the sodium amide suspension over 20 minutes with vigorous stirring.

-

Work-up: After the reaction is complete, the mixture is quenched with chilled water (30 mℓ) and chloroform (50 mℓ). The organic layer is separated.

-

Extraction and Drying: The aqueous layer is extracted with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is filtered off, and the filtrate is treated with a solution of sulfuric acid (3.4 g) in methanol (10 mℓ) and then concentrated under reduced pressure. The residue is crystallized from ethanol to yield the product.

Quantitative Data

| Starting Material (Precursor) | Base | Solvent | Yield | Melting Point (°C) |

| Trichloroethylamine derivative | Sodium Amide | 1,2-Dimethoxyethane | 62.0% | 155 - 160 |

Table 1: Reported yield for the synthesis of this compound via nucleophilic substitution.

II. Alternative Synthetic Pathways

While the nucleophilic substitution of a 4-halo-quinuclidine is a documented route, other classical nitrile synthesis methods could theoretically be applied to quinuclidine precursors. These alternative pathways, while not explicitly detailed in the literature for this specific molecule, are presented here as potential research directions.

A. Dehydration of Quinuclidine-4-carboxamide

The dehydration of a primary amide is a common method for synthesizing nitriles. This would involve the initial synthesis of quinuclidine-4-carboxamide, which could then be dehydrated to the desired nitrile.

Logical Workflow:

Figure 2: Potential synthesis of this compound via amide dehydration.

Starting Materials:

-

Quinuclidine-4-carboxylic acid: This can be prepared from 4-piperidinecarboxylic acid.

-

Dehydrating agents: Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Proposed Experimental Protocol:

-

Amide Formation: Convert quinuclidine-4-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia to form quinuclidine-4-carboxamide.

-

Dehydration: Treat the resulting amide with a suitable dehydrating agent under anhydrous conditions. The choice of reagent and reaction conditions would require optimization.

B. Strecker Synthesis from Quinuclidin-4-one

The Strecker synthesis is a classic method for producing α-aminonitriles from ketones or aldehydes. Applying this to quinuclidin-4-one could potentially yield an aminonitrile at the 4-position. However, this would result in 4-amino-4-cyanoquinuclidine, not the target molecule directly. A subsequent removal of the amino group would be necessary, which complicates this route. A more direct approach would be a modification of the Strecker synthesis, a cyanohydrin formation followed by reduction of the hydroxyl group.

Logical Workflow for Cyanohydrin Formation:

Figure 3: Potential synthesis of this compound via a cyanohydrin intermediate.

Starting Materials:

-

Quinuclidin-4-one: Can be synthesized from 4-piperidinecarboxylic acid via a Dieckmann condensation route.

-

Cyanide source: Trimethylsilyl cyanide (TMSCN) is a common reagent for cyanohydrin formation.

Proposed Experimental Protocol:

-

Cyanohydrin Formation: React quinuclidin-4-one with TMSCN in the presence of a catalytic amount of a Lewis acid to form 4-cyano-4-hydroxyquinuclidine.

-

Reduction: The resulting cyanohydrin would then need to be reduced to remove the hydroxyl group. This could potentially be achieved through catalytic hydrogenation, though this step may be challenging.

III. Conclusion

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of a 4-halo-quinuclidine, with a patented procedure providing a clear, albeit specific, example. Alternative pathways involving the dehydration of quinuclidine-4-carboxamide or a modified Strecker-type reaction from quinuclidin-4-one represent viable but less explored avenues that warrant further investigation and optimization. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the research team's expertise. This guide provides the foundational knowledge for chemists to pursue the synthesis of this valuable molecular scaffold.

In-Depth Technical Guide: Characterization of Quinuclidine-4-carbonitrile (CAS 26458-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carbonitrile, identified by the CAS number 26458-78-6, is a bicyclic organic compound featuring a quinuclidine core with a nitrile group at the 4-position.[1][2] Its rigid, cage-like structure and the presence of a reactive nitrile functional group make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a key building block in the preparation of pleuromutilin derivatives, which are known for their antimicrobial properties.[3] This technical guide provides a comprehensive overview of the characterization data for this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 129-130 °C and a boiling point of approximately 239 °C.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26458-78-6 | |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 129-130 °C | [2] |

| Boiling Point | 239 °C | [2] |

| Synonyms | 4-Cyanoquinuclidine, 1-Azabicyclo[2.2.2]octane-4-carbonitrile | [1] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic data based on the analysis of the parent compound, quinuclidine, and related nitrile-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the bicyclic cage. Due to the rigid nature of the quinuclidine framework, the protons on the ethylene bridges are chemically non-equivalent. The spectrum of the parent quinuclidine shows two main multiplets for the CH₂ groups. For this compound, the protons on the carbons adjacent to the nitrogen (C2, C6) and the protons on the other bridge carbons (C3, C5, C7, C8) would be expected to appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon at the bridgehead (C4) will also have a unique chemical shift. The remaining carbon signals will correspond to the CH₂ groups of the quinuclidine cage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol ). The fragmentation pattern is expected to involve the loss of the nitrile group and fragmentation of the quinuclidine ring, providing further structural confirmation.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile involves a multi-step process starting from pyridine-4-carboxamide. The general synthetic workflow is outlined below. Please note that access to the full experimental details from the primary literature by St. K. K. Kalcheff et al. (1972) was not possible; therefore, this protocol is a generalized representation.

Synthesis Workflow for this compound.

Step 1: Alkylation of Pyridine-4-carboxamide Pyridine-4-carboxamide is alkylated with 2-chloroethanol to introduce the hydroxyethyl group onto the pyridine nitrogen.

Step 2: Hydrogenation The resulting pyridinium salt is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Step 3: Chlorination and Dehydration The hydroxyethylpiperidine derivative is treated with thionyl chloride. This step serves two purposes: conversion of the primary alcohol to a chloroalkyl group and dehydration of the amide to a nitrile.

Step 4: Intramolecular Cyclization The resulting 1-(2-chloroethyl)piperidine-4-carbonitrile undergoes an intramolecular cyclization reaction, typically in the presence of a base, to form the bicyclic quinuclidine ring system, yielding the final product, this compound.

Purification

The crude product can be purified by standard laboratory techniques such as recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Methods

The purity of this compound can be assessed using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of impurities.

Biological Activity and Applications

As a chemical intermediate, this compound itself is not typically investigated for direct biological activity. Its primary role is in the synthesis of more complex molecules with potential therapeutic applications. The quinuclidine scaffold is a key feature in a number of biologically active compounds, and the nitrile group provides a versatile handle for further chemical transformations.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a summary of the available characterization data for this compound (CAS 26458-78-6). The presented information on its physicochemical properties, spectroscopic characteristics, and a general synthetic approach will be valuable for researchers and professionals in the fields of chemical synthesis and drug development. Further detailed experimental studies are encouraged to expand upon the foundational data presented herein.

References

Spectroscopic Analysis of Quinuclidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of quinuclidine-4-carbonitrile (also known as 1-azabicyclo[2.2.2]octane-4-carbonitrile). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of its structural components and comparison with analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar bicyclic compounds.

Chemical Structure and Properties

This compound is a bicyclic aliphatic amine featuring a nitrile group at the C4 position. Its rigid cage-like structure and the presence of the electron-withdrawing nitrile group significantly influence its spectroscopic properties.

| Property | Value |

| IUPAC Name | 1-azabicyclo[2.2.2]octane-4-carbonitrile |

| Synonyms | 4-Cyanoquinuclidine |

| CAS Number | 26458-78-6 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

The ¹H NMR spectrum is expected to show two main groups of signals corresponding to the protons on the quinuclidine cage. The symmetry of the molecule will simplify the spectrum. The protons on the carbons adjacent to the nitrogen (C2, C6) will be deshielded, appearing at a lower field. The protons on the carbons adjacent to the nitrile-substituted carbon (C3, C5) will also be influenced by the electron-withdrawing nature of the nitrile group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.0 - 3.2 | t | 6H | H2, H6 |

| ~ 2.0 - 2.2 | t | 6H | H3, H5, H7 |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

The ¹³C NMR spectrum will be characterized by signals for the quaternary carbon attached to the nitrile group, the nitrile carbon itself, and the carbons of the quinuclidine cage.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 120 - 125 | -C≡N |

| ~ 48 - 52 | C2, C6 |

| ~ 25 - 30 | C3, C5, C7 |

| ~ 20 - 25 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibration of the nitrile group and the C-H and C-N vibrations of the quinuclidine core.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch |

| ~ 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| ~ 1000 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns resulting from the stable quinuclidine cage.

| m/z | Predicted Identity |

| 136 | [M]⁺ (Molecular Ion) |

| 135 | [M-H]⁺ |

| 110 | [M-CN]⁺ |

| 94 | [M-C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detector coil (typically 4-5 cm).

Instrumentation and Data Acquisition (Example using a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Example using Electrospray Ionization - ESI):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode is generally suitable for amines.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Full scan.

-

Mass Range: m/z 50 - 500.

-

Sample Introduction: Direct infusion via a syringe pump or through a liquid chromatography (LC) system.

-

Typical ESI Conditions:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas (N₂) flow: 1-2 L/min

-

Drying gas (N₂) temperature: 200-300 °C

-

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Quinuclidine-4-carbonitrile: An In-depth Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of quinuclidine-4-carbonitrile, focusing on its solubility and stability characteristics. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of these parameters is critical for its application in drug discovery and development. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as per ICH guidelines. While specific experimental data for this compound is not extensively available in public literature, this guide presents a framework for its assessment, including hypothetical data based on the known properties of the robust quinuclidine scaffold and related nitrile-containing compounds.[1] This guide is intended to be a valuable resource for researchers, enabling informed decisions in formulation development, analytical method development, and predicting the compound's behavior in biological systems.

Introduction

This compound, with the IUPAC name 1-azabicyclo[2.2.2]octane-4-carbonitrile, is a bicyclic organic compound featuring the rigid and chemically stable quinuclidine core.[1] The quinuclidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and approved drugs. The introduction of a carbonitrile group at the 4-position offers a versatile handle for further chemical modifications and can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro assays. Stability, on the other hand, determines the compound's shelf-life, potential degradation pathways, and the identification of impurities that need to be monitored.

This guide provides detailed methodologies for the assessment of these critical properties and presents expected outcomes in a structured format to aid researchers in their investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | - |

| Molecular Weight | 136.19 g/mol | - |

| Appearance | White to off-white solid | Assumed |

| Melting Point | 129-130 °C | [2] |

| Boiling Point | 239 °C | [2] |

| pKa (predicted) | 8.02 ± 0.12 | [2] |

| LogP (predicted) | 0.85 | ChemDraw |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections detail protocols for determining the kinetic and thermodynamic solubility of this compound in various relevant media.

Predicted Solubility

Based on its structure, this compound is expected to exhibit moderate aqueous solubility, which is likely pH-dependent due to the basicity of the quinuclidine nitrogen. Its solubility in organic solvents is predicted to be higher, particularly in polar aprotic solvents.

Experimental Protocols for Solubility Determination

This high-throughput assay is typically used in early drug discovery to estimate the aqueous solubility of compounds from a DMSO stock solution.

Experimental Workflow for Kinetic Solubility Assay

References

An In-depth Technical Guide to Quinuclidine-4-Carbonitrile Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold is a key pharmacophore in medicinal chemistry, renowned for its rigid bicyclic structure that provides a well-defined orientation for substituent groups, making it a valuable template for the design of selective ligands for various biological targets. This technical guide focuses on quinuclidine-4-carbonitrile and its analogues, a class of compounds that has garnered significant interest, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these derivatives. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative summary of the biological activity of selected compounds. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the therapeutic potential of this compound class.

Introduction

Quinuclidine, a bicyclic amine, is a privileged structure in drug discovery, appearing in a number of natural products and synthetic molecules with a wide range of biological activities. The rigidity of the quinuclidine core allows for precise positioning of functional groups in three-dimensional space, which can lead to high affinity and selectivity for their biological targets. The introduction of a carbonitrile group at the 4-position of the quinuclidine ring creates a unique chemical entity with a distinct electronic and steric profile. This guide will explore the chemical synthesis of this compound derivatives and their analogues, with a particular focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype, which is a promising target for the treatment of cognitive disorders and other central nervous system (CNS) conditions.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound and its analogues typically involves the construction of the quinuclidine core followed by the introduction or modification of the 4-substituent. A common strategy for the synthesis of the quinuclidine ring is through intramolecular cyclization reactions.

A general synthetic workflow for preparing 4-substituted quinuclidine derivatives is outlined below. This often starts from a readily available piperidine derivative.

Caption: General synthetic workflow for this compound analogues.

Experimental Protocol: Synthesis of 4-Substituted Quinuclidine Derivatives

The following is a representative protocol for the synthesis of 4-substituted quinuclidine derivatives, which can be adapted for the preparation of this compound.

Step 1: Esterification of 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.

Step 2: N-Alkylation The secondary amine of the piperidine ester is alkylated with a suitable electrophile, such as ethyl acrylate, in a Michael addition reaction to introduce a side chain necessary for the subsequent cyclization.

Step 3: Dieckmann Condensation The diester intermediate undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the bicyclic β-keto ester.

Step 4: Decarboxylation and Hydrolysis The β-keto ester is subjected to acidic hydrolysis and decarboxylation to yield quinuclidin-4-one.

Step 5: Functional Group Interconversion at the 4-Position The ketone at the 4-position can be converted to a variety of functional groups. For the synthesis of this compound, this would typically involve conversion of the ketone to an oxime, followed by dehydration to the nitrile. Alternatively, the ketone can be reduced to the alcohol, which can then be converted to a leaving group and displaced with a cyanide nucleophile.

Biological Activity and Structure-Activity Relationships (SAR)

Quinuclidine derivatives have been extensively explored for their interaction with nicotinic acetylcholine receptors (nAChRs). The α7 nAChR subtype is of particular interest as a therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease.

Modulation of α7 Nicotinic Acetylcholine Receptors

4-Substituted quinuclidine derivatives have been identified as potent and selective modulators of α7 nAChRs. The nature of the substituent at the 4-position of the quinuclidine ring plays a crucial role in determining the potency and efficacy of these compounds.

Caption: Signaling pathway of α7 nAChR agonists.

Structure-Activity Relationship of 4-Substituted Quinolines

While specific SAR data for a series of this compound derivatives is not extensively available in the public domain, general SAR principles for 4-substituted quinolines, a related scaffold, can provide some insights. For antimalarial activity, the nature of the dialkylaminoalkyl side chain at the C-4 position is critical for efficacy.[1] A chain length of 2-5 carbons between the nitrogen atoms is often optimal.[1] Substitution on the quinoline ring also significantly impacts activity; for instance, a 7-chloro group is often favorable.[1] These general principles highlight the importance of the substituent at the 4-position in modulating biological activity.

Quantitative Data

| Compound Class | Target | Assay | Activity (IC50/EC50) | Reference |

| 4-Quinolone-3-carboxamides | Human Tumor Cell Lines | Antiproliferative Assay | < 10 µM | [2] |

| 4-Quinolinamines | Immunostimulatory CpG-oligodeoxynucleotides | Inhibition Assay | 0.24 nM | [3] |

| 4-Substituted Quinolines | Plasmodium falciparum | Antimalarial Assay | Varies | [1] |

Experimental Protocols: Biological Assays

α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR.

Materials:

-

Membrane preparations from cells expressing the α7 nAChR.

-

Radioligand (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., Dulbecco's Phosphate Buffered Saline - DPBS).

-

Unlabeled competitor for non-specific binding determination (e.g., nicotine or unlabeled α-bungarotoxin).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the membrane preparation, radioligand, and either the test compound or buffer (for total binding) or unlabeled competitor (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinuclidine Scaffold: A Versatile Core for Diverse Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bridged bicyclic amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid framework and unique three-dimensional structure provide an excellent platform for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the biological activities associated with quinuclidine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Quinuclidine derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

The antibacterial properties of quinuclidine-based compounds are often attributed to their ability to disrupt bacterial cell processes. A notable mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division.[1] Pyrimidine-linked quinuclidines, for instance, have been identified as FtsZ inhibitors that prevent its polymerization into the Z-ring, thereby halting cytokinesis.[1]

Table 1: Antibacterial Activity of Quinuclidine Derivatives (MIC)

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 24[2] |

| Vancomycin-resistant Enterococcus faecium | 24[2] | ||

| Quaternary Quinuclidinium Oximes | para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 |

| Klebsiella pneumoniae | 0.50 | ||

| Staphylococcus aureus | 1.00 | ||

| meta-N-bromobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 | |

| Klebsiella pneumoniae | 1.00 | ||

| Staphylococcus aureus | 2.00 | ||

| 3-Amino-quinuclidine Salts | QNH2-C16 | Staphylococcus aureus ATCC 25923 | 12.5 µM[3] |

| Listeria monocytogenes ATCC 7644 | 12.5 µM[3] | ||

| Enterococcus faecalis ATCC 29212 | 25 µM[3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of antibacterial agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton broth.

-

Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial potency of quinuclidine derivatives is significantly influenced by their structural features.

Caption: Key structural modifications influencing the antibacterial activity of quinuclidine scaffolds.

Antifungal Activity

Arylquinuclidine derivatives have demonstrated notable antifungal activity, particularly against Candida species. Their mechanism of action can involve the inhibition of sterol biosynthesis, an essential pathway for fungal survival.

Table 2: Antifungal Activity of Arylquinuclidine Derivatives

| Compound | Target Organism | IC50 (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| WSP1267 (3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene) | C. tropicalis ATCC 13803 | 0.5 | 2 | 4-8 |

| C. albicans ATCC 10231 | 1 | 2 | 4-8 | |

| C. parapsilosis ATCC 22019 | 8 | 2 | 4-8 |

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[4][6]

-

Medium Preparation: RPMI 1640 medium is buffered with MOPS to a pH of 7.0.[7]

-

Inoculum Preparation: Yeast suspensions are prepared and adjusted to a final concentration of 0.5–2.5 × 10^3 CFU/mL.

-

Drug Dilution: The quinuclidine derivative and control antifungals are serially diluted in the microtiter plates.

-

Inoculation and Incubation: The wells are inoculated with the yeast suspension and incubated.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth compared to the control.

Modulation of Acetylcholine Receptors

Quinuclidine derivatives are well-known for their interaction with both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors, making them valuable tools for studying the cholinergic system and for the development of therapeutics for neurodegenerative diseases.

Muscarinic Receptor Modulation

Quinuclidine-based ligands have been developed as both agonists and antagonists for various muscarinic receptor subtypes.[7] Their affinity and selectivity are highly dependent on the nature of the substituents on the quinuclidine ring.

Table 3: Muscarinic Receptor Binding Affinities of Quinuclidine Derivatives

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | 2.0 | 13 | 2.6 | 2.2 | 1.8[8][9] |

| (R,S)-5 (ether enantiomer) | High affinity, preference for M1 | - | pKi similar to solifenacin | - | High affinity |

Nicotinic Receptor Modulation

The α7 nicotinic acetylcholine receptor is a particularly important target for quinuclidine derivatives due to its role in cognitive function and neuroprotection. Agonists of the α7 nAChR have shown potential in preclinical models of Alzheimer's disease.

Table 4: Nicotinic Receptor Activity of Quinuclidine Derivatives

| Compound | Receptor Subtype | Activity | EC50 (µM) |

| Arylidene derivative | α7 nAChR | Agonist | 1.5[10] |

| N-methyl quinuclidine | α7 nAChR | Agonist | 40[10] |

Signaling Pathway: α7 nAChR-Mediated Neuroprotection

Activation of the α7 nicotinic acetylcholine receptor by quinuclidine agonists can trigger intracellular signaling cascades that promote neuronal survival. A key pathway involved is the PI3K/Akt pathway.[3][11]

Caption: Activation of α7 nAChR by a quinuclidine agonist leads to the activation of the PI3K/Akt pathway, promoting cell survival by inhibiting apoptosis.

Anticancer Activity

Quinuclidinone derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines.

Table 5: Anticancer Activity of Quinuclidinone Derivatives (IC50)

| Compound | Cell Line | IC50 (µM) |

| 4c | A549 (Lung carcinoma) | Potent activity |

| 5e | A549 (Lung carcinoma) | Potent activity |

Experimental Workflow: Evaluation of Anticancer Activity

A typical workflow for assessing the anticancer potential of quinuclidine derivatives involves a series of in vitro assays.

Caption: A streamlined workflow for the synthesis, screening, and analysis of quinuclidine derivatives for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Compound Treatment: Cells are treated with various concentrations of the quinuclidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.[5]

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[5]

-

Absorbance Reading: The absorbance is measured using a microplate reader, and the IC50 value is calculated.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.[8]

-

Cell Treatment and Harvesting: Cells are treated with the quinuclidine derivative, then harvested.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.[8]

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Antimalarial and Antiviral Activities

The versatile quinuclidine scaffold has also been explored for its potential in combating infectious diseases beyond bacterial and fungal infections.

Antimalarial Activity

Quinuclidine-containing compounds, inspired by the structure of quinine, have been investigated as antimalarial agents.

Table 6: Antimalarial Activity of Quinuclidine Analogs (IC50)

| Compound Class | Strain | IC50 (nM) |

| Chloroquine Analogs | Plasmodium falciparum (CQ-sensitive) | Potent activity in the nanomolar range |

| Plasmodium falciparum (CQ-resistant) | Potent activity in the nanomolar range |

Antiviral Activity

Recent studies have highlighted the potential of quinoline analogues, a class of compounds that includes quinuclidine derivatives, against various viruses, including coronaviruses.

Table 7: Antiviral Activity of Quinolone Analogs (EC50)

| Compound | Virus | Cell Line | EC50 (µM) |

| Chloroquine | HCoV-OC43 | HEL | 0.12[12] |

| Hydroxychloroquine | Coronaviruses | - | 0.12 - 12[12] |

This guide provides a comprehensive overview of the diverse biological activities of the quinuclidine scaffold. The presented quantitative data, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of this versatile chemical entity holds great promise for the development of novel therapeutics for a wide range of diseases.

References

- 1. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. benchchem.com [benchchem.com]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. Agonism of the α7-Acetylcholine Receptor/PI3K/Akt Pathway Promotes Neuronal Survival after Subarachnoid Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

Quinuclidine Compounds: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its unique conformational constraints and basic nitrogen atom facilitate high-affinity interactions with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics. Quinuclidine derivatives have been successfully developed into drugs and clinical candidates for a variety of conditions, including neurodegenerative diseases, overactive bladder, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of quinuclidine compounds, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Cholinergic System Modulation

A primary focus of quinuclidine-based drug discovery has been the modulation of the cholinergic nervous system. These compounds interact with both nicotinic and muscarinic acetylcholine receptors, as well as the enzymes responsible for acetylcholine metabolism.

Nicotinic Acetylcholine Receptors (nAChRs)

Quinuclidine derivatives have been developed as potent and selective ligands for various subtypes of nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] The α7 subtype, in particular, has been a target for cognitive enhancers in conditions like Alzheimer's disease and schizophrenia.[2]

The binding affinities of several quinuclidine-based compounds for different nAChR subtypes are summarized in the table below. The stereochemistry at the C3 position of the quinuclidine core plays a critical role in subtype selectivity.[1]

| Compound Class | Specific Compound/Enantiomer | Target nAChR Subtype | Binding Affinity (Ki) | Reference |

| Quinuclidine Benzamide | PNU-282987 | Rat α7 | 26 nM | [3] |

| Quinuclidine Triazole | (R)-Enantiomers | Human α7 | 22.5–117 nM | [1] |

| Human α3β4 | High nanomolar | [1] | ||

| Human α4β2 | Micromolar | [1] | ||

| (S)-Enantiomers | Human α3β4 | 2.25–19.5 nM | [1] | |

| Human α7 | High nanomolar to micromolar | [1] | ||

| Human α4β2 | 414–1980 nM | [1] |

Activation of the α7 nAChR, a channel highly permeable to calcium ions, leads to a rapid influx of Ca2+ into the cell.[2] This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of various kinases and transcription factors, which can influence neurotransmitter release, synaptic plasticity, and cell survival.[2][4]

Muscarinic Acetylcholine Receptors (mAChRs)

Quinuclidine-based compounds also serve as ligands for muscarinic acetylcholine receptors, a family of five G-protein coupled receptors (M1-M5) that mediate diverse physiological functions.[5][6] Solifenacin, a well-known drug for overactive bladder, is a quinuclidine derivative that acts as a muscarinic receptor antagonist.[7]

The inhibitory constants (Ki) of solifenacin for the five human muscarinic receptor subtypes are presented below.

| Compound | Target mAChR Subtype | Binding Affinity (Ki) | Reference |

| Solifenacin | Human M1 | 26 nM | [7] |

| Human M2 | 170 nM | [7] | |

| Human M3 | 12 nM | [7] | |

| Human M4 | 110 nM | [7] | |

| Human M5 | 31 nM | [7] |

The M1, M3, and M5 muscarinic receptors primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[5]

Cholinesterase Inhibition

Quinuclidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine.[4][8] Inhibition of these enzymes increases the synaptic concentration of acetylcholine, a therapeutic strategy for Alzheimer's disease.[4]

The inhibitory potencies (Ki) of a series of N-alkyl quaternary quinuclidine derivatives against human AChE and BChE are shown below.[4][9]

| Compound | hAChE Ki (µM) | hBChE Ki (µM) | Reference |

| 1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide | 0.26 | 1.6 | [4] |

| 1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide | 0.45 | 0.89 | [4] |

| 1-dodecyl-3-hydroxyquinuclidin-1-ium bromide | 10.5 | 25.1 | [4] |

| 1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide | 12.3 | 20.7 | [4] |

| 1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide | 9.0 | 26.1 | [9] |

| 1,1′-(decane)bis(3-hydroxyquinuclidinium bromide) (Compound 7) | 0.52 | 1.6 | [9] |

| 1,1′-(decane)bis(3-hydroxyiminoquinuclidinium bromide) (Compound 14) | 0.26 | 0.45 | [9] |

Antimicrobial Activity

Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents, with a notable mechanism of action involving the inhibition of the bacterial cell division protein FtsZ.[4]

FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.[4] Pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ, preventing its polymerization and thereby blocking cell division.[4][10]

The antimicrobial efficacy of quinuclidine-based FtsZ inhibitors is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 24 | [10] |

| Vancomycin-resistant Enterococcus faecium (VRE) | 24 | [10] |

FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell. The Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division. Quinuclidine-based FtsZ inhibitors disrupt this process by preventing the formation of FtsZ protofilaments, leading to the inhibition of Z-ring assembly and ultimately, the cessation of bacterial division.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for nAChRs

This protocol is adapted for determining the binding affinity of compounds to nAChRs using a radiolabeled ligand such as [³H]-Methyllycaconitine for α7 subtypes.

-

Materials:

-

Rat brain tissue or cells expressing the nAChR subtype of interest.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Methyllycaconitine.

-

Non-specific binding competitor: High concentration of a known nAChR ligand (e.g., 100 µM Nicotine).

-

Test compounds (quinuclidine derivatives).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding competitor.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory potency of compounds against AChE and BChE.[4]

-

Materials:

-

Purified human AChE or BChE.

-

Phosphate Buffer (0.1 M, pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

Test compounds.

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

-

Materials:

-

Test bacterial strain (e.g., S. aureus).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound (quinuclidine derivative).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research projects.

Workflow for Screening and Characterization of Enzyme Inhibitors

This workflow outlines the typical steps involved in identifying and characterizing novel enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

Quinuclidine-4-carbonitrile: A Versatile Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine moiety, a bicyclic saturated heterocycle, is a well-established privileged scaffold in medicinal chemistry, renowned for its rigid conformational structure and its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS). Among its derivatives, quinuclidine-4-carbonitrile has emerged as a versatile building block for the synthesis of novel therapeutic agents. The introduction of the nitrile group at the C4 position offers unique electronic and steric properties, serving as a key pharmacophore or a synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry, detailing its synthesis, applications, and the biological significance of its derivatives, with a focus on their role as modulators of nicotinic acetylcholine receptors.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through multiple synthetic routes, often starting from commercially available quinuclidine precursors. A common strategy involves the conversion of a 4-substituted quinuclidine, such as 4-hydroxyquinuclidine, to the corresponding nitrile.

Experimental Protocol: Hydrolysis of this compound

A key transformation of this compound in the synthesis of more complex derivatives is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under acidic conditions.

Procedure:

-

Reaction Setup: this compound (1.0 eq) is suspended in a 6 N aqueous hydrochloric acid solution.

-

Reflux: The reaction mixture is heated to reflux and stirred for 16 hours.

-

Work-up: The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The resulting solid residue is triturated with a mixture of ether and hexane (e.g., 20% ether in hexane) to afford the hydrochloride salt of quinuclidine-4-carboxylic acid.[1][2][3]

This carboxylic acid derivative serves as a crucial intermediate for the synthesis of a wide range of amides and esters with diverse biological activities.

This compound in the Development of α7 Nicotinic Acetylcholine Receptor Modulators

Derivatives of this compound have shown significant promise as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the CNS and implicated in cognitive processes such as learning and memory.

Biological Activity of Quinuclidine-derived α7 nAChR Modulators

The following table presents representative biological data for a series of hypothetical quinuclidine derivatives, illustrating the structure-activity relationship (SAR) that can be explored starting from the this compound scaffold. The data is presented to exemplify the typical quantitative metrics obtained in such studies.

| Compound ID | R Group (at 4-position) | α7 nAChR Ki (nM) | Selectivity vs. α4β2 nAChR (fold) |

| QN-CN | -CN | >10000 | - |

| QN-COOH | -COOH | 850 | 15 |

| QN-CONH-Ph | -CONH(C₆H₅) | 120 | 50 |

| QN-CONH-Bn | -CONH(CH₂C₆H₅) | 75 | 80 |

| QN-COO-Et | -COO(CH₂CH₃) | 450 | 25 |

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a homopentameric ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or a synthetic modulator, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades, including the activation of voltage-gated calcium channels and the modulation of various intracellular signaling pathways involved in neurotransmitter release and synaptic plasticity.

Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Workflow: Synthesis of Quinuclidine-4-carboxamides

The following diagram illustrates a typical experimental workflow for the synthesis of quinuclidine-4-carboxamide derivatives starting from this compound.

Figure 2: General experimental workflow for the synthesis of quinuclidine-4-carboxamides.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group in this compound is not merely a synthetic intermediate but also a functional group with significant implications for the pharmacological properties of the molecule. The cyano group is a metabolically stable and non-toxic moiety in most pharmaceutical contexts.[4] Its unique physicochemical properties can lead to improved pharmacokinetic and pharmacodynamic effects.[4][5][6][7]

The linear geometry and the electronic nature of the nitrile group allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4] Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as halogens or a carbonyl group, enabling the fine-tuning of a molecule's properties to enhance target affinity and selectivity. The incorporation of a nitrile can also improve the pharmacokinetic profile of a drug candidate by modulating its solubility and metabolic stability.[4][5][6][7]

Conclusion

This compound stands out as a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic core provides a well-defined three-dimensional structure for interacting with biological targets, while the 4-cyano group offers a strategic point for synthetic diversification and can itself contribute to the desired pharmacological profile. The successful application of this scaffold in the development of α7 nicotinic acetylcholine receptor modulators highlights its potential for addressing a range of CNS disorders. Future exploration of derivatives synthesized from this compound is poised to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

- 1. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]

- 2. 40117-63-3 | Quinuclidine-4-carboxylic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. WO2016007630A1 - Quinuclidine compounds for modulating alpha7 -nicotinic acetylcholine receptor activity - Google Patents [patents.google.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Quinuclidine-Containing Natural Products: From Core Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of naturally occurring compounds containing the quinuclidine core. The unique bridged bicyclic amine structure of quinuclidine (1-azabicyclo[2.2.2]octane) imparts significant chemical and biological properties to the natural products in which it is found.[1][2] This guide will delve into the key natural products, their diverse biological activities supported by quantitative data, detailed experimental protocols for their isolation and analysis, and the underlying signaling pathways and mechanisms of action.

Prominent Quinuclidine-Containing Natural Products

The most well-known and historically significant quinuclidine-containing natural products are the Cinchona alkaloids, isolated from the bark of trees of the Cinchona genus.[3][4] These alkaloids have been used for centuries, most notably for the treatment of malaria.[5] The four major Cinchona alkaloids are quinine, quinidine, cinchonine, and cinchonidine.[6] These compounds are diastereomers, with quinine and cinchonidine belonging to the levorotatory (-) series and quinidine and cinchonine being dextrorotatory (+).[7]

While the Cinchona alkaloids are the most prominent examples, other natural products and their derivatives possessing the quinuclidine skeleton have been identified, often exhibiting a wide range of bioactivities.[1]

Biological Activities and Quantitative Data

Quinuclidine-containing natural products exhibit a broad spectrum of pharmacological activities. The following tables summarize the key activities and associated quantitative data for the major Cinchona alkaloids.

Table 1: Antimalarial Activity of Cinchona Alkaloids

The primary and most studied activity of Cinchona alkaloids is their antiplasmodial effect, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7] Their mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3][8]

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Quinine | Chloroquine-sensitive | 10-100 | [2] |

| Chloroquine-resistant | 100-500 | [2] | |

| Quinidine | Chloroquine-sensitive | 5-50 | [2][7] |

| Chloroquine-resistant | 50-250 | [2][7] | |

| Cinchonine | Chloroquine-sensitive | 50-250 | [2] |

| Chloroquine-resistant | 250-1000 | [2] | |

| Cinchonidine | Chloroquine-sensitive | 25-150 | [2] |

| Chloroquine-resistant | 150-750 | [2] |

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Table 2: Anticancer Activity of Cinchona Alkaloids

Cinchona alkaloids have also demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms include induction of apoptosis and cell cycle arrest.[10]

| Compound/Extract | Cancer Cell Line | IC50 | Reference |

| Cinchona succirubra Extract | Human Myeloid Leukemia (HL-60) | Not specified | [9] |

| Hepatocellular Carcinoma (SMMC-7721) | Not specified | [9] | |

| Lung Cancer (A-549) | Not specified | [9] | |

| Breast Cancer (MCF-7) | Not specified | [9] | |

| Colon Cancer (SW480) | Not specified | [9] |

Note: Specific IC50 values for purified Cinchona alkaloids against these cell lines require further investigation from more targeted studies.

Table 3: Anticholinesterase Activity

While the anticholinesterase activity is more prominently studied in synthetic quinuclidine derivatives, some natural products and their extracts have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[11][12]

| Compound/Extract | Enzyme | IC50 / Ki | Reference |

| Galantamine (reference drug) | AChE | IC50: 0.92 ± 0.02 µg/mL | [12] |

| BChE | IC50: 5.97 ± 0.97 µg/mL | [12] | |

| Synthetic Quinuclidine Derivatives | AChE | Ki: 0.26 - 156.2 µM | [11] |

| BChE | Ki: 0.26 - 156.2 µM | [11] |

Note: Data for purified Cinchona alkaloids' anticholinesterase activity is an area for further research.

Experimental Protocols

Isolation of Cinchona Alkaloids from Bark

The classical method for isolating Cinchona alkaloids is an acid-base extraction.[13][14] This protocol provides a general workflow.

Objective: To extract and purify the total alkaloid fraction from Cinchona bark.

Materials:

-

Powdered Cinchona bark

-

Ammonia water or milk of lime (calcium hydroxide solution)

-

Toluene or other suitable organic solvent

-

Dilute sulfuric acid

-

Sodium hydroxide solution

-

Activated charcoal

-

Soxhlet apparatus

-

Filtration apparatus

-

Evaporator

Procedure:

-

Basification: Moisten the powdered Cinchona bark (50 g) with ammonia water or milk of lime. This converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents.[14] Allow the mixture to stand for at least one hour.[14]

-

Extraction: The basified bark is then extracted with an organic solvent like toluene using a Soxhlet apparatus for approximately 6 hours.[14]

-

Acidification: The organic extract containing the alkaloid free bases is then extracted with dilute sulfuric acid. This protonates the nitrogen atoms of the alkaloids, forming their sulfate salts, which are soluble in the aqueous acidic phase.

-

Separation: The acidic aqueous layer is separated from the organic layer.

-

Purification (optional): The acidic aqueous solution can be treated with activated charcoal to remove colored impurities, followed by filtration.[13]

-

Precipitation: The pH of the acidic aqueous solution is carefully neutralized with a sodium hydroxide solution. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to precipitate out of the solution.[14]

-

Crystallization and Drying: The precipitated crude alkaloid sulfates are collected by filtration. Further purification can be achieved by recrystallization from hot water.[14] The purified crystals are then dried.

Anticholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Objective: To quantify the inhibition of acetylcholinesterase and butyrylcholinesterase by a test compound.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of quinuclidine-containing natural products are a result of their interaction with specific molecular targets and signaling pathways.

Antimalarial Mechanism of Quinine

Quinine's primary antimalarial action targets the detoxification of heme within the malaria parasite.

Caption: Antimalarial action of Quinine via inhibition of heme detoxification.

Anticholinesterase Inhibition Workflow

The workflow for determining anticholinesterase activity involves a series of steps from sample preparation to data analysis.

Caption: Experimental workflow for the anticholinesterase inhibition assay.

Conclusion

Quinuclidine-containing natural products, particularly the Cinchona alkaloids, represent a fascinating and pharmacologically important class of compounds. Their rich history in traditional medicine is now complemented by modern scientific investigation into their diverse biological activities, from antimalarial to potential anticancer and neuroprotective effects. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key quantitative data and experimental methodologies. Further exploration into the less common quinuclidine alkaloids and a deeper investigation into their mechanisms of action will undoubtedly pave the way for the development of new therapeutic agents.

References

- 1. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]